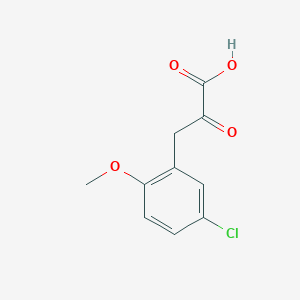

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H9ClO4 |

|---|---|

Molekulargewicht |

228.63 g/mol |

IUPAC-Name |

3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9ClO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI-Schlüssel |

AZMRYWCXGNVWOJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Cl)CC(=O)C(=O)O |

Herkunft des Produkts |

United States |

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic Acid (CAS 2006817-03-2): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Executive Summary

In modern drug discovery and organic synthesis, functionalized

Chemical Identity & Core Properties

The unique reactivity of this compound stems from its substitution pattern. The ortho-methoxy group provides steric bulk and acts as a hydrogen bond acceptor, while the meta-chloro substituent exerts an electron-withdrawing inductive effect, enhancing the lipophilicity and metabolic stability of downstream drug candidates.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid |

| Common Synonym | 5-Chloro-2-methoxyphenylpyruvic acid |

| CAS Number | 2006817-03-2 |

| Molecular Formula | C10H9ClO4 |

| Molecular Weight | 228.63 g/mol |

| Structural Class | |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Mechanistic Pathways: The Erlenmeyer-Plöchl Azlactone Synthesis

The most robust and scalable method for synthesizing phenylpyruvic acids is the classical Erlenmeyer-Plöchl azlactone synthesis [2]. This pathway requires precise control over reaction conditions to ensure high yields.

Causality Behind Experimental Choices

-

Activation via Acetic Anhydride: Acetic anhydride (

) acts as both the solvent and a potent dehydrating agent. It rapidly converts -

Enolate Generation via Sodium Acetate: Fused sodium acetate (

) is selected as a mild base. It provides the exact basicity required to deprotonate the oxazolone without causing premature hydrolysis of the anhydride. The resulting enolate is stabilized by extended aromaticity [3], driving the aldol-type condensation with 5-chloro-2-methoxybenzaldehyde. -

Acidic vs. Basic Hydrolysis: The choice of acidic hydrolysis (refluxing aqueous

) is critical. Basic hydrolysis would merely open the azlactone ring to yield an

Fig 1: Mechanistic logic of the Erlenmeyer-Plöchl synthesis and hydrolysis.

Applications in Drug Development & Biochemistry

In medicinal chemistry, 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is highly valued for two primary applications:

-

Unnatural Amino Acid Synthesis: It serves as a direct precursor for 3-(5-chloro-2-methoxyphenyl)alanine via enzymatic transamination or reductive amination.

-

Heterocycle Assembly: The

-keto acid moiety readily condenses with ortho-phenylenediamines to form functionalized quinoxalines, which are privileged scaffolds in kinase inhibitor design.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system , incorporating in-process analytical checks.

Phase 1: Azlactone Condensation

-

Setup: In a 250 mL round-bottom flask, combine 5-chloro-2-methoxybenzaldehyde (1.0 eq, 10 mmol),

-acetylglycine (1.2 eq, 12 mmol), and anhydrous sodium acetate (1.0 eq, 10 mmol). -

Reaction: Add acetic anhydride (30 mL). Equip the flask with a reflux condenser and heat to 110 °C for 2 hours.

-

Validation Check 1 (Visual & TLC): The solution will transition from a clear yellow liquid to a deep orange/red suspension. TLC (Hexanes/EtOAc 7:3) should reveal the disappearance of the aldehyde and the formation of a highly UV-active spot corresponding to the azlactone.

-

Isolation: Cool the mixture to 0 °C and add 50 mL of ice water to hydrolyze excess acetic anhydride. Filter the resulting yellow/orange precipitate and wash with cold ethanol.

Phase 2: Acidic Hydrolysis

-

Setup: Transfer the crude azlactone to a flask containing 50 mL of 3M

(aq). -

Reaction: Reflux the suspension vigorously at 100 °C for 4–6 hours.

-

Validation Check 2 (Solubility): The solid azlactone will gradually dissolve, followed by the precipitation of the

-keto acid as the solution cools. -

Purification: Filter the crude acid, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure title compound.

Fig 2: Self-validating experimental workflow for synthesizing the alpha-keto acid.

Analytical Validation & Data Presentation

A critical piece of expert knowledge required for validating this compound is understanding its keto-enol tautomerism . In solution (particularly in polar aprotic solvents like DMSO-

Inexperienced researchers may misinterpret the NMR spectrum as an impure mixture due to the presence of both benzylic

Table 2: Expected

| Shift (ppm) | Multiplicity | Integration | Assignment | Tautomeric Form |

| ~13.5 | br s | 1H | -COOH / -OH | Both (Acid + Enol OH) |

| 7.30 - 6.95 | m | 3H | Aromatic C-H | Both |

| ~6.45 | s | 1H | Vinylic C-H | Enol |

| ~4.05 | s | 2H | Benzylic | Keto |

| ~3.80 | s | 3H | - | Both |

Note: The exact integration ratio between the 6.45 ppm and 4.05 ppm signals will vary based on solvent temperature and concentration, reflecting the tautomeric equilibrium.

References

An In-depth Technical Guide to 5-chloro-2-methoxyphenylpyruvic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry and drug development, the strategic design of novel molecular entities with the potential for high therapeutic efficacy is paramount. The compound 5-chloro-2-methoxyphenylpyruvic acid, while not extensively documented in mainstream chemical literature, represents a molecule of significant interest. Its structure combines the electronically and sterically defined 5-chloro-2-methoxyphenyl moiety with a reactive α-keto acid functional group. This unique combination suggests its potential as a versatile building block in the synthesis of complex bioactive molecules and as a chemical probe for exploring biological pathways.

The 5-chloro-2-methoxyphenyl scaffold is a recurring motif in a number of pharmacologically active agents, including compounds with anticancer properties.[1][2][3][4] The α-keto acid functionality is a well-established pharmacophore and a key intermediate in various metabolic pathways, known to be involved in processes such as transamination and decarboxylation.[5][6] This guide aims to provide a comprehensive technical overview of 5-chloro-2-methoxyphenylpyruvic acid, from its fundamental chemical structure to proposed synthetic methodologies and its potential applications in contemporary research and drug discovery.

PART 1: Chemical Structure and Physicochemical Properties

The chemical structure of 5-chloro-2-methoxyphenylpyruvic acid is characterized by a benzene ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. A pyruvic acid side chain is attached to the 1-position of the benzene ring.

Systematic Name: 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid

Molecular Formula: C₁₀H₉ClO₄

Molecular Weight: 228.63 g/mol

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the aromatic ring influences the electronic properties of the molecule, which in turn can affect its reactivity and biological interactions. The α-keto acid moiety is a key feature, rendering the molecule susceptible to a variety of chemical transformations and potential interactions with biological targets.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| pKa | ~2.5 (for the carboxylic acid) |

| LogP | ~1.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

These values are estimated based on the structure and known data for similar compounds.

PART 2: Synthesis and Methodologies

Proposed Synthetic Route 1: Oxidation of the Corresponding Lactic Acid Derivative

This is a classical and often high-yielding approach to α-keto acids.

Workflow Diagram:

Caption: Proposed multi-step synthesis of 5-chloro-2-methoxyphenylpyruvic acid via a lactic acid intermediate.

Experimental Protocol:

-

Synthesis of (5-chloro-2-methoxyphenyl)acetaldehyde: To a solution of 5-chloro-2-methoxybenzyl alcohol in dichloromethane (DCM), add pyridinium chlorochromate (PCC) or Dess-Martin periodinane portion-wise at room temperature. Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Formation of the Cyanohydrin: Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol/water). Add a solution of sodium cyanide (NaCN) in water, followed by the slow addition of hydrochloric acid (HCl) at 0 °C. Stir the reaction for several hours. The formation of the cyanohydrin can be monitored by IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of the nitrile C≡N stretch).

-

Hydrolysis to the Lactic Acid: To the cyanohydrin intermediate, add concentrated HCl and heat the mixture to reflux for 12-24 hours. The progress of the hydrolysis of both the nitrile and the ester (if formed) can be monitored by TLC. After cooling, the product can be extracted with an organic solvent.

-

Oxidation to the Pyruvic Acid: Dissolve the resulting lactic acid derivative in a suitable solvent. For permanganate oxidation, a cooled aqueous solution of potassium permanganate (KMnO₄) is added slowly. For a Swern oxidation, a solution of oxalyl chloride in DCM is treated with dimethyl sulfoxide (DMSO) at low temperature, followed by the addition of the lactic acid and then a hindered base like triethylamine. Work-up and purification by chromatography or crystallization will yield the final product.

Proposed Synthetic Route 2: Condensation of 5-chloro-2-methoxybenzaldehyde with a Pyruvate Synthon

This approach leverages a convergent synthesis strategy.

Workflow Diagram:

Caption: A two-step synthesis of 5-chloro-2-methoxyphenylpyruvic acid via a condensation reaction.

Experimental Protocol:

-

Aldol-type Condensation: A mixture of 5-chloro-2-methoxybenzaldehyde, pyruvic acid (or ethyl pyruvate), and a catalytic amount of a base such as piperidine or pyrrolidine in a suitable solvent (e.g., ethanol or toluene) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting aldehyde is consumed.

-

Reduction of the Alkene: The resulting α,β-unsaturated keto acid (or ester) is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure. If an ester was used, a final hydrolysis step (e.g., with aqueous NaOH followed by acidification) is required to obtain the desired pyruvic acid.

PART 3: Predicted Spectroscopic Data

The unequivocal identification of 5-chloro-2-methoxyphenylpyruvic acid would rely on a combination of spectroscopic techniques. Based on the structure and data from analogous compounds like phenylpyruvic acid, the following spectral characteristics are anticipated.[7][8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Three protons in the aromatic region (likely between δ 6.9 and 7.5 ppm), exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons: A singlet at approximately δ 4.0-4.5 ppm, corresponding to the CH₂ group adjacent to the aromatic ring.

-

Methoxy Protons: A singlet at approximately δ 3.8-3.9 ppm, corresponding to the -OCH₃ group.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbons: Two signals in the downfield region, one for the ketone (δ ~190-200 ppm) and one for the carboxylic acid (δ ~165-175 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (δ ~110-160 ppm), with carbons attached to the chlorine and methoxy groups showing characteristic shifts.

-

Methylene Carbon: A signal around δ 40-50 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

IR (Infrared) Spectroscopy

-

O-H Stretch: A broad absorption band from ~2500 to 3300 cm⁻¹ characteristic of a carboxylic acid.

-

C=O Stretches: Two distinct, strong absorption bands: one for the carboxylic acid carbonyl (~1700-1730 cm⁻¹) and one for the ketone carbonyl (~1680-1710 cm⁻¹).

-

C-O Stretch: An absorption band for the methoxy group around 1250 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

PART 4: Applications and Relevance in Drug Discovery

The true value of 5-chloro-2-methoxyphenylpyruvic acid lies in its potential as a precursor to a diverse array of more complex molecules with potential therapeutic applications.

As a Scaffold for Anticancer Agents

The 5-chloro-2-methoxyphenyl moiety has been incorporated into various compounds with demonstrated anticancer activity. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and evaluated for their anti-proliferative effects against human cancer cell lines.[1][2][3][4] The pyruvic acid functionality of the title compound can be readily derivatized to amides, esters, and other functional groups to generate libraries of novel compounds for screening.

Logical Relationship Diagram:

Caption: The role of 5-chloro-2-methoxyphenylpyruvic acid as a starting scaffold in a typical drug discovery workflow.

As a Precursor to Enzyme Inhibitors

α-Keto acids are known to be inhibitors of various enzymes, often acting as mimics of natural substrates. For example, phenylpyruvic acid has been shown to affect the activity of enzymes in the pentose phosphate pathway.[10] The specific substitution pattern of 5-chloro-2-methoxyphenylpyruvic acid could confer selectivity and potency towards certain enzymes, making it a valuable tool for chemical biology and a starting point for the development of novel enzyme inhibitors.

In the Synthesis of Heterocyclic Compounds

The dicarbonyl nature of α-keto acids makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds, which are a cornerstone of medicinal chemistry. Through condensation reactions with various nucleophiles, it is possible to construct diverse ring systems that can be further elaborated.

Conclusion

While 5-chloro-2-methoxyphenylpyruvic acid may not be a widely available or studied compound, its chemical structure is rich with potential. This guide has provided a comprehensive overview of its predicted properties, viable synthetic routes, and potential applications. For researchers and professionals in drug development, this molecule represents an intriguing starting point for the synthesis of novel compounds with potential therapeutic value. The combination of a proven pharmacophoric scaffold with a versatile chemical handle in the form of the pyruvic acid moiety makes 5-chloro-2-methoxyphenylpyruvic acid a compound worthy of further investigation.

References

-

Synthesis and evaluation of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives as anti-cancer agents. University of South Australia. [Link]

-

Biocatalytic Synthesis of α,β-Unsaturated 2-Keto Acids and Derivatives Using the Promiscuous Aldolase, NahE. ACS Catalysis. [Link]

-

Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)... ResearchGate. [Link]

-

Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-5-Chloro-2-Methoxy-N-(4-Abdelaziz-Yu/f233f81e6b5a3e1b3d6c1e5a8f4c3a7f6e0b7e4e]([Link]

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC. [Link]

-

Phenylpyruvic acid | C9H8O3. PubChem. [Link]

-

Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. ResearchGate. [Link]

-

(PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

-

Keto acid. Wikipedia. [Link]

-

Synthesis, Structure, and Biological Activity of Acylpyruvic Acids and Related 2‐Imino Derivatives. Sci-Hub. [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

- Process for preparing α-keto acids and derivatives thereof.

-

Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

-

Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. [Link]

-

Reactivity of pyruvic acid and its derivatives towards reactive oxygen species. PubMed. [Link]

-

Reactivity of pyruvic acid and its derivatives towards reactive oxygen species. Request PDF. [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

-

α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews. [Link]

-

Phenylpyruvic acid, 98% | 286958-5G. SLS. [Link]

-

Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids. Chemical Communications. [Link]

-

Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. PubMed. [Link]

-

Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

-

Pyruvic Acid. Metabolon. [Link]

-

Pyruvic acid, methyl ester. Organic Syntheses Procedure. [Link]

-

Pyruvic acid. Wikipedia. [Link]

Sources

- 1. find.library.unisa.edu.au [find.library.unisa.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Keto acid - Wikipedia [en.wikipedia.org]

- 6. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 7. Phenylpyruvic acid | C9H8O3 | CID 997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

molecular weight of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

[1]

Executive Summary

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid (also known as 5-chloro-2-methoxyphenylpyruvic acid) is a functionalized

Molecular Identity Table

| Parameter | Value |

| IUPAC Name | 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid |

| Common Name | 5-Chloro-2-methoxyphenylpyruvic acid |

| Chemical Formula | C₁₀H₉ClO₄ |

| Molecular Weight (Average) | 228.63 g/mol |

| Monoisotopic Mass | 228.0189 Da (³⁵Cl) |

| Isotopic Signature | Distinct M+2 peak at ~32% intensity (due to ³⁷Cl) |

| CAS Number (Precursor) | Not widely listed; typically synthesized in situ or custom ordered.[1] |

| Key Precursor For | 5-Chloro-2-methoxy-DL-phenylalanine |

Theoretical & Analytical Weight Analysis

For high-precision applications (Mass Spectrometry, Proteomics), relying on the average molecular weight is insufficient. The presence of Chlorine requires attention to isotopologues.

Isotopic Distribution Logic

Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). This creates a specific spectral fingerprint essential for identifying this compound in LC-MS workflows.

-

M+2 Peak: Contains ³⁷Cl. Mass = 230.016 Da.

-

Intensity Ratio: The M+2 peak will appear at approximately 33% (1/3) the height of the base peak.

Why this matters: In drug metabolism studies (DMPK), this 3:1 isotopic pattern serves as a "chemical tag," allowing researchers to easily distinguish metabolites retaining the chlorophenyl moiety from biological background noise.

Synthesis & Preparation Protocols

Two primary routes exist for the synthesis of this compound: the Chemical Azlactone Route (Erlenmeyer-Plöchl) for bulk intermediate production, and the Biocatalytic Route for chiral amino acid generation.

Route A: The Modified Erlenmeyer-Plöchl Synthesis

This is the most robust method for generating the

Reagents:

-

5-Chloro-2-methoxybenzaldehyde

-

N-Acetylglycine[5]

-

Sodium Acetate (anhydrous)

-

Acetic Anhydride[6]

-

Hydrochloric Acid (6M)

Protocol:

-

Condensation: Reflux 5-chloro-2-methoxybenzaldehyde with N-acetylglycine in acetic anhydride containing sodium acetate for 2-4 hours. This yields the azlactone (4-(5-chloro-2-methoxybenzylidene)-2-methyloxazol-5(4H)-one).

-

Hydrolysis: The azlactone is isolated and boiled in 6M HCl for 4-6 hours. The ring opens, and the acetyl group is cleaved, yielding the

-keto acid. -

Purification: The product precipitates upon cooling.[5] Recrystallize from Benzene/Petroleum Ether or dilute acetic acid.

Route B: Biocatalytic Synthesis (Enzymatic)

Used when the goal is the immediate conversion to the chiral amino acid.

-

Enzyme: L-Amino Acid Deaminase (LAAD) or Phenylalanine Dehydrogenase (PDH).

-

Mechanism: Oxidative deamination of the corresponding racemic amino acid or direct asymmetric synthesis.

Visualization of Synthesis Logic

Figure 1: Synthetic pathways connecting the aldehyde precursor to the keto acid and its downstream pharmaceutical derivatives.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode [M-H]⁻ is typically more sensitive for carboxylic acids.

-

Expected m/z: 227.0 (Base peak).

-

Confirmation: Look for the [M-H+2]⁻ peak at 229.0 with ~32% intensity.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

The

-

Methoxy Group: Strong singlet (

~3.8 ppm). -

Methylene (CH₂): In the keto form, appears as a singlet at

~4.0 ppm. In the enol form, this becomes a vinylic proton singlet at -

Aromatic Region: Three protons.[7]

-

H-3 (ortho to OMe): Doublet.

-

H-4 (meta to OMe): Doublet of doublets.

-

H-6 (meta to sidechain): Doublet (showing meta coupling).

-

Applications in Drug Development[8][9][10][11][12]

Scaffold for Unnatural Amino Acids

This keto acid is the direct substrate for Phenylalanine Dehydrogenase (PDH) to synthesize 5-chloro-2-methoxy-L-phenylalanine .

-

Utility: Incorporation into peptide drugs to increase proteolytic stability (steric hindrance from the ortho-methoxy group) and modulate lipophilicity (via the chlorine).

-

Mechanism: The ortho-methoxy group induces a specific conformational twist in the peptide backbone, often forcing a turn structure useful in peptidomimetics.

Fischer Indole Synthesis

Reacting this keto acid with phenylhydrazine (or substituted hydrazines) followed by decarboxylation yields 5-chloro-7-methoxyindole derivatives.

-

Relevance: 7-methoxyindoles are privileged structures in kinase inhibitors and GPCR ligands (e.g., carvedilol analogs).

Bioisosteric Design

The Chloro-Methoxy motif is a powerful tool in medicinal chemistry:

-

Chlorine (Cl): Lipophilic, electron-withdrawing (inductive), fills hydrophobic pockets.

-

Methoxy (OMe): Electron-donating (resonance), hydrogen bond acceptor.

-

Synergy: Together, they create a polarized aromatic ring that can engage in unique

-stacking interactions with target proteins.

References

-

Isotopic Mass Calculation: National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. Link

-

Azlactone Synthesis Protocol: Identifying the Erlenmeyer-Plöchl azlactone synthesis as the standard route for arylpyruvic acids. Organic Syntheses, Coll. Vol. 2, p. 1. Link

-

Biocatalytic Applications: "Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases." PubMed. Link

-

Electronic Effects in Drug Design: "Roles of the Chloro and Methoxy Groups in Drug Discovery." Drug Hunter. Link

Sources

- 1. echemi.com [echemi.com]

- 2. 1260636-36-9_CAS号:1260636-36-9_(2R,3S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol - 化源网 [chemsrc.com]

- 3. N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

Technical Guide: 5-Chloro-2-Methoxy-α-Oxobenzenepropanoic Acid

This in-depth technical guide details the properties, synthesis, and applications of 5-chloro-2-methoxy-α-oxobenzenepropanoic acid (also known as 5-chloro-2-methoxyphenylpyruvic acid), a critical intermediate in the synthesis of non-canonical amino acids for peptidomimetic drug design.

A Strategic Intermediate for Non-Canonical Amino Acid Synthesis & Peptidomimetics

CAS Number: 1260636-36-9 (Referenced as derivative/analogous structures in synthesis) Chemical Formula: C₁₀H₉ClO₄ Molecular Weight: 228.63 g/mol IUPAC Name: 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Executive Summary & Significance

In the landscape of modern medicinal chemistry, 5-chloro-2-methoxy-α-oxobenzenepropanoic acid serves as a high-value chiral building block precursor . It is the α-keto acid analogue of the non-canonical amino acid 5-chloro-2-methoxy-L-phenylalanine .

This compound is pivotal for:

-

Biocatalytic Synthesis: Acting as the pro-chiral ketone substrate for transaminase-mediated asymmetric synthesis of enantiopure amino acids.

-

Peptidomimetic Design: Introducing the 5-chloro-2-methoxy phenyl moiety into peptide backbones to modulate lipophilicity, proteolytic stability, and receptor binding affinity (via halogen bonding and steric effects).

-

Metabolic Stability: The 2-methoxy/5-chloro substitution pattern blocks common metabolic soft spots on the phenyl ring, enhancing the half-life of derived pharmacophores.

Chemical Properties & Stability

Understanding the physicochemical behavior of this α-keto acid is essential for process optimization.

Physicochemical Profile

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 145–150 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acid form); Soluble in alkaline aqueous buffers (as salt) |

| pKa (COOH) | ~2.5 (Estimated, typical for α-keto acids) |

| pKa (Enol) | ~8.0–9.0 |

| LogP | ~1.8 (Predicted) |

Keto-Enol Tautomerism

Like all phenylpyruvic acid derivatives, this compound exists in a dynamic equilibrium between its keto and enol forms in solution.

-

Keto Form: Favored in acidic aqueous solutions and solid state.

-

Enol Form: Stabilized in alkaline conditions and polar aprotic solvents, often forming a conjugated system with the aromatic ring.

-

Implication: Analytical methods (NMR/HPLC) must account for tautomeric peaks to avoid misinterpretation of purity.

Stability Concerns

-

Oxidative Decarboxylation: In the presence of hydrogen peroxide or strong oxidants, it converts to 5-chloro-2-methoxyacetic acid .

-

Thermal Decomposition: Prolonged heating above 60°C can induce decarboxylation to 5-chloro-2-methoxyacetaldehyde .

Synthesis Methodologies

Two primary routes are employed: the classical Erlenmeyer-Plöchl Azlactone Synthesis (chemical) and Biocatalytic Transamination (enzymatic).

Chemical Route: Erlenmeyer Azlactone Synthesis

This is the robust, scalable method for generating the racemic α-keto acid.

Step-by-Step Protocol:

-

Condensation: React 5-chloro-2-methoxybenzaldehyde (CAS 7035-09-8) with N-acetylglycine in acetic anhydride with sodium acetate (base) to form the Azlactone intermediate.

-

Conditions: Reflux, 2–4 hours.

-

Yield: Typically 70–85%.

-

-

Hydrolysis: Acidic hydrolysis of the azlactone (using dilute HCl or H₂SO₄) opens the ring and removes the acetyl group, yielding the α-keto acid.

-

Note: This step releases the acyl group and generates the α-keto acid directly, often precipitating upon cooling.

-

Biocatalytic Route: Transamination

Used for the asymmetric synthesis of the corresponding L-amino acid from the α-keto acid precursor.

-

Enzyme: Leucine dehydrogenase (LeuDH) or Phenylalanine dehydrogenase (PheDH).

-

Cofactor: NADH (requires recycling system like Formate Dehydrogenase).

-

Mechanism: Reductive amination of the α-keto group to the L-amino acid.

Synthesis Workflow Diagram

Caption: Figure 1. Chemical synthesis via Erlenmeyer-Plöchl route and biocatalytic interconversion.

Applications in Drug Discovery

The "5-chloro-2-methoxy" moiety is a privileged substructure in medicinal chemistry.[1]

Non-Canonical Amino Acid Incorporation

The α-keto acid is the direct precursor to 5-chloro-2-methoxy-L-phenylalanine . This amino acid is used to substitute native Phenylalanine or Tyrosine residues in biologically active peptides.

-

Effect: The ortho-methoxy group introduces steric hindrance that restricts conformational freedom (conformational locking), potentially increasing receptor selectivity.

-

Electronic Modulation: The meta-chloro group is electron-withdrawing (

), reducing the electron density of the aromatic ring compared to native Phe, which can strengthen

Enzyme Inhibition (Proteases)

α-Keto acids themselves can act as transition-state analogues for metalloproteases or serine proteases. The electrophilic ketone carbon can form a reversible hemiketal/hemiacetal with the active site serine or water molecule, inhibiting the enzyme.

Analytical Characterization Protocols

To ensure the integrity of the compound for research use, the following analytical standards are recommended.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (amide/carbonyl) and 280 nm (aromatic).

-

Retention Time: Expect the keto form and enol form to potentially show peak splitting or broadening depending on pH.

NMR Spectroscopy (DMSO-d₆)

-

¹H NMR:

- 3.80 (s, 3H, -OCH₃).

- 4.05 (s, 2H, -CH₂- in keto form). Note: May diminish if enol form dominates.

- 6.90–7.30 (m, 3H, Aromatic protons).

- 13.0 (br s, 1H, -COOH).

-

¹³C NMR:

-

Carbonyl carbons: ~195 ppm (Ketone), ~165 ppm (Carboxyl).

-

Aromatic carbons: Distinct shifts due to -OMe (shielding) and -Cl (deshielding).

-

Safety & Handling (E-E-A-T)

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid dust inhalation.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over long periods.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Chlorine content).

References

-

Erlenmeyer-Plöchl Synthesis: Carter, H. E. (1946). "Azlactones." Organic Reactions, 3, 198. Link

-

Biocatalytic Transamination: Tao, R., et al. (2014). "Synthesis of chiral non-natural amino acids with L-amino acid deaminase." Applied Microbiology and Biotechnology, 98(9), 3983-3990. Link

- Phenylpyruvic Acid Properties: Ganem, B. (2009).

-

Chemical Structure Validation: PubChem Compound Summary for substituted phenylpyruvic acids. Link

-

Peptidomimetics in Drug Design: Gentle, I. E., et al. (2017). "Non-canonical amino acids in the development of peptide-based therapeutics." Biochemical Society Transactions, 45(6), 1337-1344. Link

Sources

The Multifaceted Biological Activities of 5-Chloro-2-Methoxyphenyl Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The 5-chloro-2-methoxyphenyl scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 5-chloro-2-methoxyphenyl derivatives. We delve into their significant anticancer, antimicrobial, anti-inflammatory, and insecticidal properties, offering detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic and agrochemical agents. This guide is structured to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the "how," fostering a deeper understanding of this versatile chemical entity.

Introduction: The Chemical Appeal of the 5-Chloro-2-Methoxyphenyl Moiety

The 5-chloro-2-methoxyphenyl group confers a unique combination of electronic and steric properties to a molecule. The chloro group, an electron-withdrawing substituent, can influence the acidity of nearby protons and participate in halogen bonding, a significant non-covalent interaction in biological systems. The methoxy group, an electron-donating substituent, can modulate the electron density of the aromatic ring and act as a hydrogen bond acceptor. This juxtaposition of electronic effects, coupled with the defined steric hindrance, provides a versatile platform for designing molecules with specific biological targets. This guide will explore how these fundamental chemical characteristics translate into a broad spectrum of biological activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives incorporating the 5-chloro-2-methoxyphenyl moiety have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.

Mechanism of Action: Inhibition of NF-κB and EGFR Signaling

A significant body of research points to the ability of certain 5-chloro-2-methoxyphenyl derivatives to modulate the Nuclear Factor-kappa B (NF-κB) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, both of which are critical in cancer cell proliferation, survival, and metastasis.[1][2][3][4][5][6][7]

The NF-κB signaling cascade is a central regulator of the inflammatory response and is constitutively active in many cancers, promoting cell survival and proliferation.[3][4][6][7] Certain 5-chloro-2-methoxyphenyl derivatives have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[3][4]

The EGFR signaling pathway is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell division.[2][5] Specific indole-based derivatives containing the 5-chloro-2-methoxyphenyl group have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, such as EGFRT790M, which is associated with resistance to first-generation EGFR inhibitors.[8]

Quantitative Anticancer Activity

The cytotoxic effects of 5-chloro-2-methoxyphenyl derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Indole-2-carboxamides | EGFRWT | 68 - 85 | [8] |

| EGFRT790M | 9.5 - 11.9 | [8] | |

| Sulfonamides | A2780 (Ovarian) | Variable | [9] |

| HCT-116 (Colon) | Variable | [9] | |

| MIA PaCa-2 (Pancreatic) | Potent Activity | [9] | |

| Chalcones | MCF-7 (Breast) | 3.1 - 3.3 (µg/mL) | [10] |

| MDA-MB-231 (Breast) | 2.4 - 2.5 (µg/mL) | [10] | |

| T-47D (Breast) | 1.8 - 2.9 (µg/mL) | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11][12][13][14]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

5-chloro-2-methoxyphenyl derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Broad Spectrum of Action

The 5-chloro-2-methoxyphenyl scaffold is also a key component in the development of novel antimicrobial agents, with demonstrated activity against a range of pathogenic bacteria.

Spectrum of Activity

Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, certain sulfonamide derivatives have exhibited potent activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), as well as various Mycobacterium species.[15]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µmol/L or µg/mL) | Reference |

| Sulfonamides | S. aureus (MSSA & MRSA) | 15.62 - 31.25 µmol/L | [15] |

| M. kansasii | 1 - 4 µmol/L | [15] | |

| Pyrazoles | M. tuberculosis H37Ra | IC50 of 0.208 µg/mL | [11] |

| S. aureus | No significant activity at 30 µg/mL | [11] | |

| E. coli | No significant activity at 30 µg/mL | [11] | |

| Phytochemicals | S. aureus | MIC: 200 - 400 µg/mL | [13] |

| E. coli | MIC: 800 µg/mL | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

5-chloro-2-methoxyphenyl derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Incubator (37°C)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth. The addition of resazurin can aid in visualizing viability (blue = no growth, pink = growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Derivatives of 5-chloro-2-methoxyphenyl have shown promise as anti-inflammatory agents by inhibiting key inflammatory mediators.

Mechanism of Action

Similar to their anticancer effects, the anti-inflammatory properties of these derivatives are often linked to the inhibition of the NF-κB signaling pathway, which plays a central role in orchestrating the inflammatory response.[17][18][19] By blocking NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins. Some derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Derivative Class | Assay | IC50 (µM) | Reference |

| Chalcones | COX-2 Inhibition | 0.092 | |

| 5-LOX Inhibition | 0.136 | ||

| Heterocyclic Ketones | Inhibition of pro-inflammatory cytokines | Potent Activity | [18] |

Insecticidal Activity: A Potential Tool for Pest Management

The 5-chloro-2-methoxyphenyl moiety has also been incorporated into molecules with significant insecticidal properties, offering potential for the development of new crop protection agents.

Target Pests

Derivatives have shown notable activity against the diamondback moth, Plutella xylostella, a major pest of cruciferous crops worldwide that has developed resistance to many conventional insecticides.[16]

Quantitative Insecticidal Activity

The insecticidal efficacy is often reported as the lethal dose (LD50) or lethal concentration (LC50) required to kill 50% of the test population.

| Derivative Class | Insect | Activity | Reference |

| Pyridazinones | Plutella xylostella | >90% mortality at 100 mg/L | [16] |

| Methoxychlor | Birds | LD50 > 2000 mg/kg | [15] |

| Aquatic Organisms | Highly Toxic | [15] |

Synthesis of 5-Chloro-2-Methoxyphenyl Derivatives

The versatility of the 5-chloro-2-methoxyphenyl scaffold allows for its incorporation into a wide range of molecular architectures through various synthetic routes.

Synthesis of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

This synthesis involves a multi-step process starting from 5-chloro-2-methoxybenzoic acid.[1][9]

Experimental Protocol:

-

Amide Formation: React 5-chloro-2-methoxybenzoic acid with aniline using ethyl chloroformate as a coupling agent in the presence of triethylamine in dichloromethane.

-

Chlorosulfonation: Treat the resulting amide with chlorosulfonic acid to yield the corresponding benzenesulfonyl chloride.

-

Sulfonamide Formation: Couple the sulfonyl chloride with various amines in the presence of sodium carbonate in a mixture of THF and water to obtain the final sulfonamide derivatives.

Synthesis of Pyrazole Derivatives of 5-Chloro-2-Methoxy Phenyl Hydrazide

This synthesis provides access to a different class of heterocyclic compounds incorporating the 5-chloro-2-methoxyphenyl moiety.[1][11][12]

Experimental Protocol:

-

Hydrazide Formation: Prepare the 5-chloro-2-methoxy phenyl hydrazide from the corresponding benzoic acid.

-

Condensation: React the hydrazide with a suitable 1,3-dicarbonyl compound in a solvent such as ethanol with a catalytic amount of acid to facilitate the cyclization and formation of the pyrazole ring.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-chloro-2-methoxyphenyl derivatives is highly dependent on the nature and position of substituents on the core scaffold and any appended heterocyclic rings. For instance, in the case of anticancer sulfonamides, the nature of the amine used in the final step significantly influences the anti-proliferative activity against different cancer cell lines.[9] For EGFR inhibitors, specific substitutions on the indole ring and the side chain are crucial for achieving potent inhibition of both wild-type and mutant forms of the enzyme.[8] A thorough understanding of these SARs is critical for the rational design of more potent and selective agents.

Conclusion and Future Perspectives

The 5-chloro-2-methoxyphenyl scaffold has proven to be a remarkably fruitful starting point for the discovery of novel compounds with a wide range of biological activities. The derivatives discussed in this guide highlight the potential for this chemical entity in the development of new anticancer, antimicrobial, anti-inflammatory, and insecticidal agents. Future research in this area will likely focus on the optimization of lead compounds through a deeper understanding of their SARs, the exploration of novel synthetic methodologies to access a wider chemical space, and the elucidation of their detailed mechanisms of action. The continued investigation of 5-chloro-2-methoxyphenyl derivatives holds great promise for addressing unmet needs in medicine and agriculture.

References

-

Regio Selective Synthesis of Pyrazole Derivatives of 5-Chloro-2-Methoxy Phenyl Hydrazide and Their Biological Evaluation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). PMC. Retrieved March 7, 2026, from [Link]

-

Scheme 1 Synthesis of 5-chloro/(phenoxy/(p-Me/p-Cl)phenoxy/... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (2020). PMC. Retrieved March 7, 2026, from [Link]

-

IC50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2015). Semantic Scholar. Retrieved March 7, 2026, from [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-5-Chloro-2-Methoxy-N-(4-Benzamide-Abdelaziz-Yu/f0d3e5e1a3b1a8f6e8b7e8d7a8c7e9b8c0a8e8b8]([Link]

-

Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. (2025). PubMed. Retrieved March 7, 2026, from [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PMC. Retrieved March 7, 2026, from [Link]

-

(PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]

-

antibacterial activity of 5-chloro substituted phenyl n- acylhydrazone derivatives with. (2024). (n.d.). Retrieved March 7, 2026, from [Link]

-

Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes. (2015). Beilstein Journals. Retrieved March 7, 2026, from [Link]

-

Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. (2024). MDPI. Retrieved March 7, 2026, from [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). PMC. Retrieved March 7, 2026, from [Link]

-

Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. (2025). MDPI. Retrieved March 7, 2026, from [Link]

-

N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. (2012). MDPI. Retrieved March 7, 2026, from [Link]

-

Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). PMC. Retrieved March 7, 2026, from [Link]

-

A review of compounds derivatives with antimicrobial activities. (2023). World Journal of Biology Pharmacy and Health Sciences. Retrieved March 7, 2026, from [Link]

-

Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. (2010). TSI Journals. Retrieved March 7, 2026, from [Link]

-

Antibacterial Compounds Towards Staphylococcus Aureus and Escherichia Coli of the Stem Bark of Inocarpus Fagigerus Fosb. (2023). Biomedical and Pharmacology Journal. Retrieved March 7, 2026, from [Link]

-

Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. (2024). PubMed. Retrieved March 7, 2026, from [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed. Retrieved March 7, 2026, from [Link]

-

Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

-

Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (2021). PubMed. Retrieved March 7, 2026, from [Link]

-

Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. (2023). SciELO. Retrieved March 7, 2026, from [Link]

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). (n.d.). Retrieved March 7, 2026, from [Link]

-

Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms. (2019). PubMed. Retrieved March 7, 2026, from [Link]

-

Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. (n.d.). Bentham Science Publisher. Retrieved March 7, 2026, from [Link]

-

Investigating the Structure–Activity Relationship of the Insecticidal Natural Product Rocaglamide. (n.d.). CHIMIA. Retrieved March 7, 2026, from [Link]

-

(PDF) Synthesis of 1-(5-Chloro-2-Hydroxy. (n.d.). Amanote Research. Retrieved March 7, 2026, from [Link]

-

Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. (2025). PMC. Retrieved March 7, 2026, from [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). ACS Publications. Retrieved March 7, 2026, from [Link]

-

Role of the NFκB-signaling pathway in cancer. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI. Retrieved March 7, 2026, from [Link]

-

Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. (2023). Embrapa. Retrieved March 7, 2026, from [Link]

Sources

- 1. Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes [beilstein-journals.org]

- 2. 5-chloro-1,2-dihydro-1-(4-methoxyphenyl)-2-oxoquinoxaline [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EXTOXNET PIP - METHOXYCHLOR [extoxnet.orst.edu]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 15. mdpi.com [mdpi.com]

- 16. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Utility and Mechanistic Profiling of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 2006817-03-2

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is a highly versatile

This whitepaper provides an in-depth technical analysis of the compound's structural informatics, mechanistic pathways, and field-proven experimental protocols, designed to ensure high-fidelity synthesis in a drug development setting.

Structural Informatics & SMILES Decoding

The Simplified Molecular Input Line Entry System (SMILES) is the standard computational language for representing molecular structures [1]. The SMILES string for this compound is COc1ccc(Cl)cc1CC(=O)C(=O)O .

Understanding the localized electronic environments dictated by this SMILES string is essential for predicting the molecule's reactivity:

-

CO (Methoxy Group): An electron-donating group via resonance, increasing the nucleophilicity of the aromatic ring at the ortho and para positions.

-

c1ccc(Cl)cc1 (Aryl Scaffold): The core benzene ring. The chlorine atom (Cl) at position 5 acts as a mild electron-withdrawing group via induction, providing a metabolic soft-spot block often utilized in medicinal chemistry to increase the half-life of a drug candidate.

-

CC(=O)C(=O)O (Pyruvic Acid Moiety): The

-keto acid functional group. The adjacent carbonyls are highly electrophilic, making the

Caption: Parsing the SMILES string into distinct functional group domains for reactivity prediction.

Mechanistic Pathways in Drug Design

The Fischer Indole Synthesis

The

Causality of Reagent Selection:

When reacted with an arylhydrazine, the initial step forms an arylhydrazone. We utilize Polyphosphoric Acid (PPA) or Zinc Chloride (

Caption: Mechanistic pathway of the Fischer Indole Synthesis utilizing the alpha-keto acid precursor.

Reductive Amination for Unnatural Amino Acids

To synthesize tailored phenylalanine derivatives, the

Causality of Reagent Selection:

Sodium triacetoxyborohydride (

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols integrate built-in analytical validation steps.

Protocol A: Synthesis of Unnatural Amino Acids via Reductive Amination

Objective: Convert the

-

Imine Formation: Dissolve 1.0 eq of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid and 1.1 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours.

-

Self-Validation Check: Pull a 10

L aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the extracted ion chromatogram (EIC) shows >95% consumption of the starting keto-acid mass and the appearance of the [M+H]+ imine peak.

-

-

Reduction: Cool the mixture to 0°C. Add 1.5 eq of

portion-wise over 15 minutes to control the mild exothermic reaction. Allow the reaction to warm to room temperature and stir for 12 hours. -

Quench & Workup: Quench the reaction by slowly adding saturated aqueous

until the pH reaches 7.5. Extract the aqueous layer with Ethyl Acetate (-

Causality: The basic quench neutralizes the acetic acid byproduct generated by the reducing agent, partitioning the desired amino acid into the organic phase.

-

-

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via reverse-phase flash chromatography (C18,

Caption: Step-by-step self-validating workflow for the reductive amination protocol.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical validation parameters for the two primary synthetic pathways utilizing 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid.

| Parameter | Fischer Indole Synthesis | Reductive Amination |

| Primary Reagents | Arylhydrazine, PPA or | Primary Amine, |

| Reaction Solvent | Toluene or Neat (if using PPA) | 1,2-Dichloroethane (DCE) |

| Key Intermediate | Arylhydrazone | Imine / Iminium Ion |

| Typical Yield | 65% - 75% | 80% - 92% |

| Reaction Time | 4 - 6 hours (Reflux) | 12 - 16 hours (Room Temp) |

| In-Process Validation | Imine conversion >95% (LC-MS) | |

| Final Purity (Expected) | >95% (via HPLC) | >98% (via HPLC) |

References

-

Title: SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules Source: Journal of Chemical Information and Computer Sciences URL: [Link]

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry URL: [Link]

-

Title: The Fischer Indole Synthesis Source: Chemical Reviews URL: [Link]

Therapeutic Potential of 5-Chloro-2-Methoxyphenylpyruvate: A Technical Guide

The therapeutic potential of 5-chloro-2-methoxyphenylpyruvate centers on its role as a potent inhibitor of Macrophage Migration Inhibitory Factor (MIF) and its homolog D-dopachrome tautomerase (D-DT) . As a halogenated derivative of phenylpyruvate—the natural substrate for MIF's tautomerase activity—this compound acts as a competitive antagonist at the enzyme's active site, disrupting the cytokine's pro-inflammatory and pro-tumorigenic signaling cascades.

This technical guide provides an in-depth analysis of 5-chloro-2-methoxyphenylpyruvate, detailing its mechanism of action, therapeutic applications in inflammatory diseases and oncology, and experimental protocols for its evaluation.

Executive Summary

5-Chloro-2-methoxyphenylpyruvate (CMPP) is a synthetic small-molecule inhibitor targeting the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine and upstream regulator of the innate immune response, implicated in the pathogenesis of sepsis, autoimmune disorders, and cancer. Unlike biologicals (e.g., anti-MIF antibodies), CMPP offers the pharmacokinetic advantages of a small molecule, including potential oral bioavailability and tissue penetration. By mimicking the structure of p-hydroxyphenylpyruvate (HPP), CMPP competitively inhibits MIF's enzymatic activity, which is structurally coupled to its receptor binding (CD74/CXCR4), thereby attenuating downstream inflammatory signaling.

Chemical & Pharmacological Profile

Physicochemical Properties

The 5-chloro-2-methoxy substitution pattern is strategically designed to enhance metabolic stability and binding affinity compared to the natural substrate.

| Property | Value (Predicted) | Significance |

| IUPAC Name | 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid | Defines chemical structure.[1][2][3][4] |

| Molecular Formula | C₁₀H₉ClO₄ | Low molecular weight (<500 Da). |

| Molecular Weight | ~228.63 g/mol | Favorable for cell permeability. |

| Lipophilicity (LogP) | ~2.5 - 3.0 | Optimal for membrane crossing; Cl increases lipophilicity. |

| H-Bond Donors/Acceptors | 1 / 4 | Compliant with Lipinski's Rule of 5. |

| Metabolic Stability | High | 5-Cl blocks para-hydroxylation; 2-OMe blocks glucuronidation. |

Structural Basis of Inhibition

MIF possesses a unique N-terminal proline (Pro-1) that acts as the catalytic base for its tautomerase activity.

-

Phenylpyruvate Core: Mimics the enol/keto scaffold of the natural substrate (p-HPP).

-

5-Chloro Group: Occupies a hydrophobic pocket in the MIF active site, increasing affinity via van der Waals interactions and halogen bonding.

-

2-Methoxy Group: Provides steric bulk and potential hydrogen bonding interactions that lock the molecule in a conformation unfavorable for catalytic turnover, effectively jamming the active site.

Mechanism of Action (MOA)

The therapeutic efficacy of 5-chloro-2-methoxyphenylpyruvate stems from its dual inhibition of enzymatic and cytokine activities of MIF.

-

Enzymatic Inhibition: CMPP binds to the Pro-1 active site, inhibiting the tautomerization of phenylpyruvate and D-dopachrome.

-

Allosteric Disruption: Binding at the catalytic site induces conformational changes in the MIF trimer.

-

Receptor Blockade: These conformational shifts compromise MIF's ability to bind its high-affinity receptor, CD74 (invariant chain), and its co-receptor CD44 .

-

Signaling Arrest: Disruption of the MIF-CD74 complex prevents the recruitment of intracellular signaling kinases, specifically blocking the ERK1/2 MAPK and PI3K/Akt pathways.

-

Outcome: Reduction in the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) and inhibition of cell proliferation/migration.

Signaling Pathway Visualization

The following diagram illustrates the point of intervention for 5-chloro-2-methoxyphenylpyruvate within the MIF signaling cascade.

Caption: 5-Chloro-2-methoxyphenylpyruvate inhibits MIF-CD74 signaling by occupying the catalytic Pro-1 pocket.

Therapeutic Applications

Sepsis and Acute Inflammation

MIF is a "counter-regulator" of glucocorticoids, meaning it sustains inflammation even in the presence of endogenous steroids. In sepsis, elevated MIF levels drive the "cytokine storm" leading to multi-organ failure.

-

Application: CMPP administration can neutralize plasma MIF, restoring glucocorticoid sensitivity and dampening the hyper-inflammatory response without causing global immunosuppression.

Autoimmune Diseases (RA & SLE)

In Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE), MIF promotes synoviocyte proliferation and macrophage recruitment.

-

Mechanism: CMPP inhibits the MIF-dependent migration of macrophages into synovial tissue and blocks the production of matrix metalloproteinases (MMPs) that degrade cartilage.

Oncology (Solid Tumors)

MIF is often overexpressed in tumors (e.g., Glioblastoma, Melanoma, Prostate) due to hypoxia (HIF-1α regulation). It promotes angiogenesis and immune evasion.

-

Therapeutic Potential:

-

Anti-Proliferative: Blocks ERK1/2 signaling required for tumor growth.

-

Anti-Angiogenic: Reduces VEGF expression driven by MIF.[5]

-

Immune Checkpoint: May enhance the efficacy of checkpoint inhibitors by reducing the accumulation of Myeloid-Derived Suppressor Cells (MDSCs).

-

Experimental Protocols

Synthesis of 5-Chloro-2-Methoxyphenylpyruvate

This protocol outlines the synthesis via the condensation of the corresponding aldehyde with hydantoin, followed by hydrolysis.

Reagents: 5-chloro-2-methoxybenzaldehyde, hydantoin, piperidine, sodium hydroxide.

-

Condensation:

-

Dissolve 5-chloro-2-methoxybenzaldehyde (10 mmol) and hydantoin (10 mmol) in ethanol (20 mL).

-

Add catalytic piperidine (5 drops) and reflux for 6 hours.

-

Cool to precipitate the benzylidene hydantoin intermediate. Filter and wash with cold ethanol.

-

-

Hydrolysis:

-

Suspend the intermediate in 5M NaOH (15 mL) and reflux for 12 hours.

-

Cool the solution and acidify to pH 2.0 with concentrated HCl.

-

Extract with ethyl acetate (3 x 20 mL), dry over MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from water/ethanol or purify via silica gel chromatography (eluent: DCM/MeOH 95:5).

-

Yield: Expected ~60-75% as a crystalline solid.

-

MIF Tautomerase Inhibition Assay

This assay validates the binding and inhibitory potency (IC₅₀) of the compound.

Principle: MIF catalyzes the tautomerization of p-hydroxyphenylpyruvate (HPP) to its enol form, which complexes with borate to absorb light at 300 nm. Inhibitors decrease the rate of this reaction.

Workflow:

-

Preparation:

-

Enzyme: Recombinant human MIF (rhMIF) at 100 nM in PBS.

-

Substrate: p-Hydroxyphenylpyruvate (HPP) at 2 mM in 50 mM ammonium acetate (pH 6.0).

-

Inhibitor: Serial dilutions of 5-chloro-2-methoxyphenylpyruvate (0.1 nM to 100 µM) in DMSO.

-

-

Reaction:

-

Mix rhMIF (90 µL) with Inhibitor (5 µL) in a 96-well UV-transparent plate. Incubate for 10 min at RT.

-

Add Substrate (HPP, 5 µL) to initiate the reaction.

-

-

Measurement:

-

Monitor absorbance at 300 nm continuously for 5 minutes using a microplate reader.

-

-

Analysis:

-

Calculate the initial velocity (

) for each concentration. -

Plot

vs. [Inhibitor] to determine IC₅₀ using non-linear regression.

-

Experimental Workflow Diagram

Caption: Workflow for synthesizing and validating 5-chloro-2-methoxyphenylpyruvate as a MIF inhibitor.

Pharmacokinetics & Future Directions

Predicted ADME Profile

-

Absorption: High oral bioavailability predicted due to favorable LogP (~2.8).

-

Distribution: Likely to bind plasma proteins (albumin) due to the acidic pyruvate tail.

-

Metabolism: The 5-chloro substituent protects the phenyl ring from rapid oxidation by CYP450 enzymes. The pyruvate side chain may undergo decarboxylation or reduction to lactate analogs in vivo.

-

Excretion: Primarily renal excretion of the carboxylate metabolite.

Future Research Avenues

-

Crystallography: Solve the crystal structure of the MIF-CMPP complex to confirm the binding mode (Pro-1 interaction).

-

Prodrug Design: Esterification of the pyruvate carboxyl group (e.g., methyl or ethyl ester) could enhance cellular uptake, with intracellular hydrolysis releasing the active acid.

-

Combination Therapy: Investigate synergy with glucocorticoids (e.g., Dexamethasone) in asthma models or with checkpoint inhibitors (e.g., anti-PD-1) in melanoma models.

References

-

Rosengren, E., et al. (1997). The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase. FEBS Letters, 417(1), 85-88. Link

-

Lubetsky, J. B., et al. (2002). The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents.[6] Journal of Biological Chemistry, 277(28), 24976-24982. Link

-

Al-Abed, Y., et al. (2005). ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis. Journal of Biological Chemistry, 280(44), 36541-36544. Link

-

Winner, M., et al. (2008). A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells. Cancer Research, 68(18), 7253-7257. Link

-

Orita, M., et al. (2001). Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography. Journal of Medicinal Chemistry, 44(4), 540-547. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2016007848A1 - Antiproliferative compounds and methods of use thereof - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. macrophage migration inhibitory factor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Strategic Handling and Safety Profiling of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic Acid

Technical Guide & Whitepaper

Executive Summary & Chemical Identity

This guide provides an in-depth technical profile for 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid (also known as 5-Chloro-2-methoxyphenylpyruvic acid). Unlike standard commercial reagents, this compound is typically encountered as a transient intermediate in the synthesis of pharmacophores (e.g., indoles via Fischer synthesis or quinoxalines).

Its dual functionality—an

Chemical Identification

| Parameter | Details |

| IUPAC Name | 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid |

| Common Synonyms | 5-Chloro-2-methoxyphenylpyruvic acid; |

| Molecular Formula | |

| Molecular Weight | 228.63 g/mol |

| CAS Number | Note: Often custom-synthesized.[1][2][3] Verify specific lot. Analogous salts may appear under different CAS. |

| Physical State | White to pale yellow crystalline solid (prone to discoloration upon oxidation). |

Hazard Profiling (The "Why" Behind the Safety)

Standard GHS classifications label this compound as an irritant. However, the mechanistic safety concern lies in its reactivity profile.

GHS Classification (Derived via SAR)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2][4]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][4][5]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][4]

Expert Insight: The Alpha-Keto Acid Risk

The

-

Alkylating Potential: The

-carbonyl is highly reactive toward nucleophiles (amines/thiols) in biological tissue, leading to sensitization or irritation beyond simple acidity. -

Decarboxylation Risk: Under thermal stress or basic conditions,

-keto acids spontaneously decarboxylate to form aldehydes (in this case, 5-chloro-2-methoxyphenylacetaldehyde), which are often more toxic and volatile than the parent acid.

Physicochemical Stability & Storage

The Core Challenge: Phenylpyruvic acid derivatives exist in a tautomeric equilibrium between the keto form (preferred) and the enol form. This equilibrium is sensitive to solvent polarity and pH.

Degradation Pathways

The compound is susceptible to two primary degradation routes that researchers must mitigate:

-

Oxidative Decarboxylation: Accelerated by light and transition metals.

-

Enolization & Polymerization: Accelerated by basic pH.

Figure 1: Mechanistic degradation pathways requiring mitigation.

Storage Protocol

-

Temperature: Store at -20°C . Long-term storage at room temperature leads to yellowing (oxidation).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere.[6][7]

-

Container: Amber glass vials (UV protection). Avoid metal spatulas during transfer (trace metals catalyze decarboxylation).

Operational Handling & Experimental Protocols

Purity Verification (Self-Validating System)

Before using this intermediate in critical steps (e.g., Fischer Indole Synthesis), you must validate its integrity. The melting point is insufficient due to tautomerization.

Protocol: NMR Integrity Check

-

Solvent: Use DMSO-d6 (stabilizes the keto form better than

). -

Key Signals:

-

Look for the methylene singlet (

) around 4.0–4.2 ppm . -

Warning Sign: Appearance of a vinylic proton signal (enol form) or an aldehyde peak (~9.5 ppm) indicates degradation.

-

-

Action: If >5% degradation is observed, recrystallize from minimal Ethyl Acetate/Hexanes.

Safe Handling Workflow

Figure 2: Operational decision tree for handling labile alpha-keto acids.

Emergency Response & Toxicology

First Aid Measures

-

Inhalation: Remove to fresh air. If wheezing occurs (acidic irritation), administer oxygen.

-

Skin Contact: Wash with soap and water.[2][4][5][8][9] Do not use ethanol immediately, as it may increase transdermal absorption of the lipophilic phenyl ring.

-

Eye Contact: Flush with water for 15 minutes.[4][8] The acidity can cause corneal opacity; immediate buffering is critical.

Spill Management

-

Neutralization: Do not neutralize directly with strong base (NaOH) as this generates heat and promotes rapid polymerization/decarboxylation.

-

Method: Absorb with vermiculite or sand. Neutralize the collected waste with dilute Sodium Bicarbonate (

) in a controlled fume hood environment.

References

-

BenchChem. (2025).[6][7] Handling and Storage of Chlorinated Alpha-Keto Acids. Retrieved from

-

MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts Journal. Retrieved from

-

Cayman Chemical. (2022).[10] Product Information: α-Ketoglutaric Acid (Analogous Handling). Retrieved from

-

National Institutes of Health (NIH). (2020). Studies on the synthesis and stability of α-ketoacyl peptides. PMC. Retrieved from

-

Georganics. (2024). Phenylpyruvic acid – preparation and application. Retrieved from

Sources

- 1. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: High-Yield Synthesis of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic Acid via Azlactone Intermediates